![molecular formula C11H18F3N3O2 B1418884 N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide CAS No. 1214235-36-5](/img/structure/B1418884.png)
N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide
Vue d'ensemble
Description
N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a trifluoroacetamide group, which imparts unique chemical properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-
Activité Biologique
N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide, commonly referred to as EFPA, is a synthetic compound with potential pharmacological applications. Its unique structure, characterized by the presence of a trifluoroacetamide group and a piperazine moiety, suggests diverse biological activities. This article reviews the biological activity of EFPA, highlighting its pharmacodynamics, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₁H₁₈F₃N₃O₂
- CAS Number : 1214235-36-5
- Molecular Weight : 277.28 g/mol
- Hazard Classification : Irritant
EFPA's biological activity can be attributed to its interaction with specific biological targets. The trifluoroacetamide group enhances lipophilicity, allowing better membrane penetration and interaction with various receptors and enzymes. Research indicates that EFPA may modulate neurotransmitter systems and exhibit antimicrobial properties.
Antimicrobial Activity
Studies have shown that EFPA exhibits significant antimicrobial effects against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Antitumor Activity
In vitro studies have demonstrated that EFPA possesses antiproliferative properties against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).
Cell Line | IC50 (µM) |
---|---|
HeLa | 15.5 |
A549 | 20.3 |
The observed cytotoxicity is likely due to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of EFPA against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that EFPA significantly inhibited MRSA growth at low concentrations, suggesting its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Antitumor Activity
In a preclinical model using A549 lung cancer cells, treatment with EFPA resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that EFPA induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Applications De Recherche Scientifique
Anticancer Properties
Recent studies have indicated that compounds with similar structures to N-[2-(4-Ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide exhibit promising anticancer activities. For instance, derivatives of N-aryl compounds have shown significant growth inhibition against various cancer cell lines.
Compound | Cell Lines Tested | Percent Growth Inhibition |
---|---|---|
Compound 6h | SNB-19 | 86.61% |
Compound 6h | OVCAR-8 | 85.26% |
Compound 6h | NCI-H40 | 75.99% |
These results suggest that modifications in the structure of this compound can lead to enhanced anticancer properties through targeted modifications .
Antitubercular Activity
There is growing interest in the development of antitubercular agents based on the structural framework of this compound. Research has shown that similar derivatives demonstrate potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL. This highlights the potential for this compound to serve as a lead compound in the search for new antitubercular therapies .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. The structure of the compound allows for various modifications that can enhance its biological activity. For example:
- Piperazine Modification : Altering the piperazine ring can affect the binding affinity to biological targets.
- Trifluoroacetyl Group : The presence of the trifluoroacetyl group is crucial for enhancing lipophilicity and improving bioavailability.
- Substituents on the Ethyl Chain : Variations in substituents can lead to different pharmacological profiles.
Case Study 1: Anticancer Evaluation
In a study focused on N-Aryl derivatives similar to this compound, several compounds were synthesized and tested against multiple cancer cell lines. The results indicated that certain modifications significantly improved their anticancer efficacy .
Case Study 2: Antitubercular Screening
A series of compounds derived from the core structure of this compound were screened for their activity against M. tuberculosis. The most promising candidates exhibited MIC values comparable to existing antitubercular drugs, indicating their potential as new therapeutic agents .
Propriétés
IUPAC Name |
N-[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl]-2,2,2-trifluoroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3N3O2/c1-3-16-4-6-17(7-5-16)9(18)8(2)15-10(19)11(12,13)14/h8H,3-7H2,1-2H3,(H,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTYTXIHPMTNHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.